![molecular formula C15H24N2O3 B1271985 1-N-Boc-4-(2-furfurylmethylamino)piperidine CAS No. 883516-51-6](/img/structure/B1271985.png)
1-N-Boc-4-(2-furfurylmethylamino)piperidine
Overview
Description
1-N-Boc-4-(2-furfurylmethylamino)piperidine, also known as tert-butyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate, is a chemical compound with the molecular formula C15H24N2O3 and a molecular weight of 280.37 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a furfurylmethylamino group and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Boc-4-(2-furfurylmethylamino)piperidine typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to form 1-Boc-piperidine.
N-Alkylation: The protected piperidine is then subjected to N-alkylation with furfurylmethylamine under basic conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same synthetic routes mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-N-Boc-4-(2-furfurylmethylamino)piperidine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions to yield the free amine.
Substitution Reactions: The furfurylmethylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furfuryl moiety.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
Deprotection: Yields the free amine derivative.
Substitution: Yields substituted piperidine derivatives.
Oxidation: Yields oxidized furfuryl derivatives.
Scientific Research Applications
Scientific Research Applications
1-N-Boc-4-(2-furfurylmethylamino)piperidine serves multiple roles in scientific research:
1. Synthetic Intermediate
- This compound acts as a versatile building block in the synthesis of various biologically active molecules. Its structure allows for modifications that lead to the development of new pharmaceuticals.
2. Drug Development
- It has been utilized in the synthesis of compounds with potential therapeutic effects, particularly in oncology and infectious diseases. The incorporation of the furfuryl group enhances biological activity and selectivity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
Mechanism of Action:
- Induction of Apoptosis: Studies have shown that these derivatives can trigger programmed cell death in cancer cells, which is essential for effective cancer treatment.
- Cell Cycle Arrest: The compounds disrupt the cell cycle, preventing proliferation in cancerous cells.
Case Study:
A study demonstrated that a derivative of this compound exhibited an IC50 value of approximately 1.30 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity compared to standard treatments .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Inhibition Profile:
- Gram-positive and Gram-negative Bacteria: Derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC):
Pathogen | MIC (µM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Candida albicans | 0.83 |
The compound's potent activity against these pathogens suggests its potential as an effective antibacterial agent .
Mechanism of Action
The mechanism of action of 1-N-Boc-4-(2-furfurylmethylamino)piperidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-N-Boc-4-(2-hydroxyethylamino)piperidine
- 1-N-Boc-4-(2-methoxyethylamino)piperidine
- 1-N-Boc-4-(2-phenylethylamino)piperidine
Uniqueness
1-N-Boc-4-(2-furfurylmethylamino)piperidine is unique due to the presence of the furfurylmethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Biological Activity
1-N-Boc-4-(2-furfurylmethylamino)piperidine, with the CAS number 883516-51-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₅H₂₄N₂O₃
- Molecular Weight: 280.37 g/mol
The compound features a piperidine ring substituted with a furfurylmethylamino group and a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and solubility in biological systems.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits potential antibacterial properties against Gram-positive and Gram-negative bacteria. |
Anticancer | May induce apoptosis in cancer cell lines, though specific studies are needed to confirm. |
Neurological Effects | Potential modulation of neurotransmitter systems, similar to other piperidine derivatives. |
Case Studies and Experimental Data
-
Antimicrobial Studies:
A study investigating various piperidine derivatives indicated that compounds similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that the furfurylmethylamino substitution may enhance the compound's interaction with bacterial membranes. -
Cytotoxicity Assays:
In vitro assays using cancer cell lines have shown that certain piperidine derivatives can inhibit cell proliferation. One study reported that a related compound induced cell cycle arrest at the G2/M phase in breast cancer cells, suggesting a potential pathway for anticancer activity . -
Neuropharmacological Effects:
Research into piperidine derivatives has revealed their potential as modulators of neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. This activity could position this compound as a candidate for further exploration in neuropharmacology .
Properties
IUPAC Name |
tert-butyl 4-(furan-2-ylmethylamino)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-8-6-12(7-9-17)16-11-13-5-4-10-19-13/h4-5,10,12,16H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYHQCQBDNMUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375504 | |
Record name | 1-N-Boc-4-(2-furfurylmethylamino)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883516-51-6 | |
Record name | 1-N-Boc-4-(2-furfurylmethylamino)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-((furan-2-ylmethyl)amino)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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